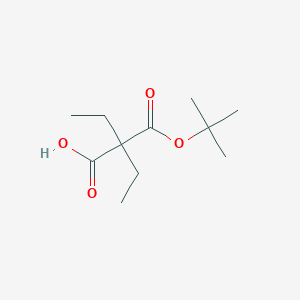![molecular formula C18H14ClNO3 B2437585 (E)-N-([2,2'-联呋喃]-5-基甲基)-3-(2-氯苯基)丙烯酰胺 CAS No. 2035006-80-3](/img/structure/B2437585.png)
(E)-N-([2,2'-联呋喃]-5-基甲基)-3-(2-氯苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound characterized by the presence of a bifuran moiety and a chlorophenyl group
科学研究应用
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
作用机制
Target of Action
The primary targets of the compound (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide are currently unknown. The compound is structurally related to bifuran compounds , which have been studied for their potential applications in various fields.
Biochemical Pathways
Bifuran compounds are known to be involved in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through a double Friedel–Crafts acylation reaction, where 2,2’-bifuran is used as the core.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the bifuran derivative.
Formation of the acrylamide linkage: The final step involves the formation of the acrylamide linkage through a condensation reaction between the bifuran-chlorophenyl intermediate and an acrylamide derivative.
Industrial Production Methods
Industrial production of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield . This method allows for precise control over reaction parameters such as temperature, residence time, and reagent concentrations.
化学反应分析
Types of Reactions
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Reduction: The acrylamide linkage can be reduced to form the corresponding amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Bifuran-based diones.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
相似化合物的比较
Similar Compounds
2,2’-Bithiophene: Similar in structure but contains thiophene rings instead of furan rings.
2,2’-Biselenophene: Contains selenophene rings, offering different electronic properties.
2,2’-Bipyrrole: Features pyrrole rings, which can affect its reactivity and applications.
Uniqueness
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is unique due to its combination of bifuran and chlorophenyl moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-11H,12H2,(H,20,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYXCBHSJGNMA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)
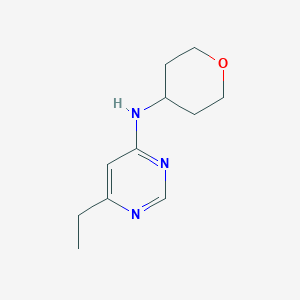
![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)
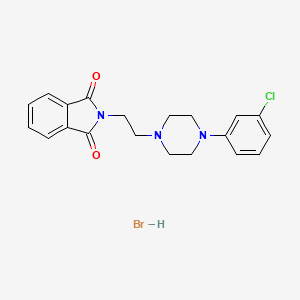
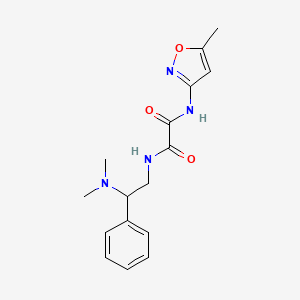
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide](/img/structure/B2437512.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)
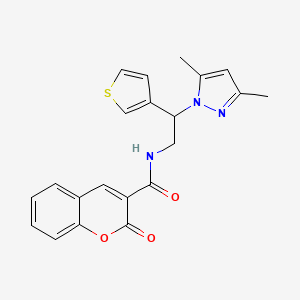
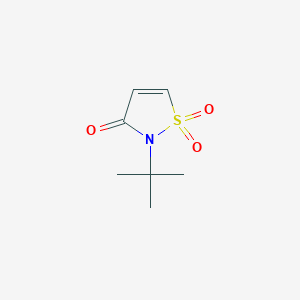
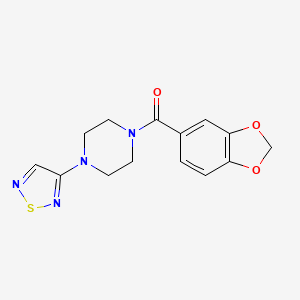
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)
